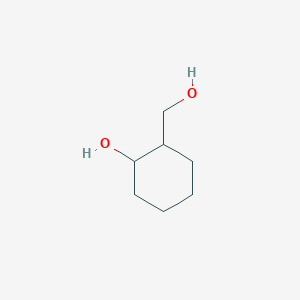

2-Hydroxymethylcyclohexanol

Description

BenchChem offers high-quality 2-Hydroxymethylcyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxymethylcyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-6-3-1-2-4-7(6)9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWMJHMSUDKMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409172 | |

| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27583-43-3 | |

| Record name | 2-HYDROXYMETHYLCYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-Hydroxymethylcyclohexanol

A Bifunctional Cycloaliphatic Scaffold for Advanced Materials and Medicinal Chemistry

Executive Summary

2-Hydroxymethylcyclohexanol (CAS 27583-43-3), often referred to as hexahydrosaligenin, is a cycloaliphatic diol characterized by the presence of a primary hydroxymethyl group and a secondary hydroxyl group on adjacent carbon atoms of a cyclohexane ring.[1] This structural motif imparts unique stereochemical properties and reactivity profiles, making it a critical intermediate in the synthesis of pharmaceuticals, chiral auxiliaries, and high-performance polyesters.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic data to explore the conformational dynamics of its cis and trans isomers, industrial synthesis protocols via catalytic hydrogenation, and its expanding utility in drug delivery systems.

Chemical Identity & Stereochemical Dynamics[2]

The physicochemical behavior of 2-hydroxymethylcyclohexanol is governed by its stereochemistry. Unlike flexible aliphatic diols, the cyclohexane ring imposes rigid conformational constraints.

| Parameter | Detail |

| IUPAC Name | 2-(Hydroxymethyl)cyclohexan-1-ol |

| Common Synonyms | Hexahydrosaligenin; 2-Hydroxycyclohexanemethanol |

| CAS Number (Generic) | 27583-43-3 |

| CAS (Trans-Isomer) | 4187-59-1 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| SMILES | OC1CCCCC1CO |

Conformational Analysis

The molecule exists as two diastereomers: cis and trans. Their stability is dictated by the interplay between steric bulk (1,3-diaxial interactions) and intramolecular hydrogen bonding.

-

Cis-Isomer: In the chair conformation, the substituents can adopt an axial-equatorial (a,e) or equatorial-axial (e,a) orientation. The cis isomer is often stabilized by a strong intramolecular hydrogen bond between the primary -CH₂OH and the secondary -OH group, which forms a pseudo-cyclic 6-membered ring.

-

Trans-Isomer: The diequatorial (e,e) conformation is sterically favored over the diaxial (a,a) form. While sterically robust, the trans isomer typically lacks the geometry required for the facile intramolecular hydrogen bonding seen in the cis form, affecting its boiling point and solubility profile.

Caption: Conformational stability factors distinguishing cis and trans isomers of 2-hydroxymethylcyclohexanol.

Physical Properties Profile

The following data represents the general properties for the isomeric mixture unless specified. Note that the boiling point is significantly influenced by the hydrogen-bonding capacity of the specific isomer ratio.

| Property | Value | Context/Notes |

| Physical State | Viscous Liquid or Low-Melting Solid | Depends on cis/trans ratio and purity. |

| Boiling Point | 265–270°C (Atmospheric) | Estimated. Trans isomer typically has a higher BP due to stronger intermolecular H-bonding. |

| Boiling Point (Reduced) | 140–145°C @ 15 mmHg | Practical distillation range. |

| Density | 1.04 ± 0.02 g/cm³ | Denser than water due to di-hydroxyl functionality. |

| Solubility (Water) | High | Amphiphilic; soluble in water and polar organic solvents (EtOH, DMSO). |

| Flash Point | >110°C | Closed cup (Predicted). |

| pKa | ~15.1 (Secondary -OH) | Typical for secondary cycloalkanols. |

| Refractive Index | 1.4850 | @ 20°C |

Synthesis & Reactivity[5][6]

Industrial Synthesis Protocol: Hydrogenation of Salicyl Alcohol

The most direct and atom-economical route to 2-hydroxymethylcyclohexanol is the catalytic hydrogenation of salicyl alcohol (2-hydroxybenzyl alcohol). This method avoids the formation of complex byproducts associated with ring-closing reactions.

Reaction Pathway:

Experimental Protocol (Bench Scale):

-

Reagents: Salicyl alcohol (10.0 g), Rhodium on Alumina (5% Rh, 0.5 g), Isopropanol (solvent, 50 mL).

-

Setup: High-pressure stainless steel autoclave.

-

Conditions: Pressurize to 50–100 bar H₂. Heat to 80–100°C.

-

Duration: Stir at 1000 rpm for 4–6 hours until H₂ uptake ceases.

-

Workup: Filter catalyst through Celite. Remove solvent via rotary evaporation.

-

Purification: Vacuum distillation (approx. 140°C @ 15 mmHg) to separate diastereomers if necessary.

Alternative Route: Reduction of 2-Oxocyclohexanecarboxylates

For applications requiring high enantiomeric purity, researchers often employ the reduction of ethyl 2-oxocyclohexanecarboxylate followed by selective reduction, though this is less atom-efficient than direct hydrogenation.

Caption: Catalytic hydrogenation pathway converting aromatic salicyl alcohol to the cycloaliphatic diol.

Applications in Drug Discovery & Materials Science

Polymer Therapeutics and Biomaterials

2-Hydroxymethylcyclohexanol serves as a rigid, aliphatic monomer in the synthesis of polyesters and polycarbonates. Unlike linear diols (e.g., 1,6-hexanediol), the cyclohexane ring increases the glass transition temperature (

-

Mechanism: The primary hydroxyl group reacts faster than the secondary hydroxyl, allowing for controlled stepwise polymerization or the creation of hyperbranched structures.

Chiral Auxiliaries

The cis-isomer, capable of forming rigid bicyclic intermediates (such as acetonides), is used as a chiral scaffold. It directs stereoselectivity in asymmetric synthesis, particularly in the formation of

Pharmaceutical Intermediates

The compound is a direct precursor to Muricatacin analogs (anti-cancer agents) and various NMDA receptor antagonists. The 1,3-aminoalcohol derivatives synthesized from this diol are privileged structures in medicinal chemistry.

Safety & Handling (SDS Summary)

While not classified as highly toxic, standard laboratory safety protocols for organic irritants apply.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Inhalation: May cause respiratory irritation (H335). Use in a fume hood.

-

Skin Contact: Wash immediately with soap and water. The compound is amphiphilic and can penetrate skin layers.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place to prevent moisture absorption which complicates stoichiometric reactions.

References

-

Synthesis & Hydrogenation

-

Physical Properties & Identification

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5175258, 2-Hydroxymethylcyclohexanol. Retrieved from [Link]

-

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Polymer Applications

-

Regulatory & Safety

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ring-opening polymerization of cyclic esters by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Hydroxymethylcyclohexanol | 27583-43-3 | Benchchem [benchchem.com]

Molecular formula and weight of 2-Hydroxymethylcyclohexanol

Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Hydroxymethylcyclohexanol (CAS: 27583-43-3), often referred to as hexahydrosaligenin, is a pivotal alicyclic diol serving as a versatile building block in organic synthesis and pharmaceutical development.[1] Distinguished by its 1,2-substitution pattern on a saturated cyclohexane ring, it possesses two hydroxyl groups with distinct reactivities—a secondary alcohol on the ring and a primary alcohol on the hydroxymethyl side chain. This structural duality allows for selective functionalization, making it an invaluable scaffold for chiral auxiliaries, polymer monomers, and bioactive core structures.

This guide provides a comprehensive technical analysis of 2-Hydroxymethylcyclohexanol, detailing its physicochemical properties, synthetic pathways (specifically via the hydrogenation of salicylate derivatives), and its critical role as a pharmacophore in modern drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Molecular Specifications

At its core, the molecule is defined by the saturation of the aromatic ring of salicyl alcohol.

| Parameter | Specification |

| IUPAC Name | 2-(Hydroxymethyl)cyclohexan-1-ol |

| Common Synonyms | Hexahydrosaligenin; 2-Hydroxycyclohexanemethanol |

| Molecular Formula | |

| Molecular Weight | 130.18 g/mol |

| CAS Number (General) | 27583-43-3 |

| CAS (cis-isomer) | 51606-49-6 |

| CAS (trans-isomer) | 27583-43-3 (often used for mixture/trans) |

| SMILES | C1CCC(C(C1)CO)O |

Stereochemistry

The molecule possesses two chiral centers at positions C1 and C2, giving rise to two diastereomers (cis and trans) and their respective enantiomers.

-

Cis-isomer: The hydroxyl group and hydroxymethyl group are on the same side of the ring plane.

-

Trans-isomer: The groups are on opposite sides, typically thermodynamically more stable in the diequatorial conformation.

Physical Properties[4]

-

Appearance: Viscous, colorless to pale yellow liquid or low-melting solid (isomer-dependent).

-

Solubility: Highly soluble in polar organic solvents (Ethanol, DMSO, THF); moderately soluble in water due to the dual hydrogen-bonding capability.

-

LogP (Calculated): ~0.7 (indicating moderate lipophilicity, suitable for membrane permeability in drug fragments).

Synthesis & Production Protocols

The synthesis of 2-Hydroxymethylcyclohexanol is classically achieved through the reduction of aromatic precursors. The most industrial-relevant route involves the hydrogenation of Salicyl Alcohol or the reduction of Methyl Salicylate derivatives.

Reaction Pathway Diagram

The following diagram illustrates the transformation from Methyl Salicylate to the target diol.

Caption: Synthetic route from Methyl Salicylate to 2-Hydroxymethylcyclohexanol via reduction and hydrogenation.

Detailed Experimental Protocol

Method A: Hydrogenation of Salicyl Alcohol This method is preferred for its atom economy and direct conversion of the aromatic ring to the cyclohexane ring.

-

Reagents: Salicyl alcohol (1.0 eq), Rhodium on Alumina (Rh/Al₂O₃, 5 mol%), Ethanol (solvent).

-

Setup: High-pressure autoclave reactor.

-

Procedure:

-

Dissolve salicyl alcohol in ethanol.

-

Add the Rh catalyst carefully under inert atmosphere.

-

Pressurize the reactor with Hydrogen gas (

) to 50–100 bar. -

Heat to 60–80°C and stir vigorously for 12–24 hours.

-

Mechanism: The aromatic ring undergoes exhaustive hydrogenation. The cis isomer is often favored kinetically due to the "face" adsorption of the aromatic ring onto the catalyst surface.

-

-

Workup: Filter the catalyst through Celite. Concentrate the filtrate under reduced pressure to yield the crude diol.

-

Purification: Distillation under high vacuum or column chromatography (Silica gel, Hexane/EtOAc gradient) to separate cis and trans isomers.

Method B: Reduction of 2-(Hydroxymethyl)cyclohexanone Alternatively, if the ketone precursor is available:

-

Reagents: 2-(Hydroxymethyl)cyclohexanone, Sodium Borohydride (

), Methanol. -

Procedure: Add

at 0°C to a methanolic solution of the ketone. Stir for 2 hours. -

Outcome: Yields a mixture of diastereomers where the hydride attack is directed by steric hindrance.

Applications in Drug Development & Research[6]

As a Chiral Scaffold

The rigid cyclohexane ring provides a defined spatial arrangement for the two hydroxyl groups.

-

Chiral Auxiliaries: Enantiomerically pure 2-hydroxymethylcyclohexanol can be used to induce stereoselectivity in asymmetric synthesis reactions, such as Diels-Alder or alkylation reactions.

-

Ligand Synthesis: The 1,3-distance between the oxygen atoms (one on ring, one exocyclic) makes it an excellent bidentate ligand precursor for coordinating metals in catalysis.

Pharmacophore Integration

In medicinal chemistry, the molecule serves as a saturated bioisostere for salicyl alcohol moieties.

-

Metabolic Stability: Unlike its aromatic counterpart, the cyclohexane ring is not prone to rapid oxidation to quinone methides (a toxic metabolite pathway for some phenols).

-

Solubility Enhancement: The

character increases three-dimensionality (Fsp3 score), often improving the solubility and oral bioavailability of drug candidates compared to flat aromatic systems.

Polymer Science

The diol functionality allows it to act as a monomer in the synthesis of:

-

Polyesters: Reacting with dicarboxylic acids (e.g., adipic acid) to form polyesters with enhanced thermal stability and rigidity compared to linear diols.

-

Polyurethanes: Acting as a chain extender to modify the hard/soft segment ratio.

Analytical Characterization

To validate the synthesis of 2-Hydroxymethylcyclohexanol, the following spectral signatures are diagnostic.

| Technique | Diagnostic Feature | Interpretation |

| 1H NMR (CDCl3) | Diastereotopic protons of the | |

| Methine proton ( | ||

| Cyclohexane ring methylene and methine protons. | ||

| IR Spectroscopy | 3200–3400 cm | Strong O-H stretching vibration (intermolecular H-bonding). |

| 2850–2930 cm | C-H stretching (saturated alkane). | |

| Mass Spectrometry | Molecular ion peak (often weak). | |

| Loss of water (dehydration characteristic of alcohols). |

Safety & Handling

While 2-Hydroxymethylcyclohexanol is not classified as highly toxic, standard laboratory safety protocols must be observed.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers to prevent water absorption which complicates stoichiometry in synthesis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5175258, 2-Hydroxymethylcyclohexanol. Retrieved from [Link]

-

Organic Syntheses. General methods for Grignard additions to cyclohexanones. Retrieved from [Link]

Sources

Hydroxymethylation of cyclohexanone to produce 2-(hydroxymethyl)cyclohexanone

Precision Synthesis of 2-(Hydroxymethyl)cyclohexanone

Executive Summary

The hydroxymethylation of cyclohexanone to produce 2-(hydroxymethyl)cyclohexanone (CAS: 2408-37-9) is a pivotal crossed-aldol transformation used in the synthesis of diverse pharmaceutical intermediates, fragrance compounds, and polymer building blocks. While conceptually simple, the reaction presents significant challenges in selectivity, specifically the competition between mono-hydroxymethylation, gem-disubstitution (poly-hydroxymethylation), and dehydration to exocyclic enones (2-methylenecyclohexanone).

This technical guide provides a rigorous analysis of the reaction kinetics, offering two distinct, self-validating experimental protocols: a Classical Base-Catalyzed Method for bulk intermediate synthesis and an Asymmetric Organocatalytic Method for high-purity, enantioselective applications in drug development.

Part 1: Mechanistic Principles & Selectivity Control

The core transformation is a crossed-aldol addition between an enolizable ketone (cyclohexanone) and a non-enolizable aldehyde (formaldehyde).[1]

1.1 Reaction Mechanism

The reaction proceeds via the generation of a cyclohexanone enolate, which attacks the electrophilic carbonyl carbon of formaldehyde. The lack of

Figure 1: Mechanistic pathway for the base-catalyzed mono-hydroxymethylation of cyclohexanone.

1.2 The Selectivity Challenge

The primary failure mode in this synthesis is the "Cannizzaro-like" Tishchenko reaction or the formation of 2,2-bis(hydroxymethyl)cyclohexanone or 2,6-bis(hydroxymethyl)cyclohexanone.

-

Mono-addition (Target): Favored by high dilution and a stoichiometric excess of cyclohexanone (typically 5:1 to 10:1).

-

Poly-addition: Favored by high concentrations of formaldehyde and high temperatures.

-

Dehydration: Favored by strong acids or prolonged heating under basic conditions, leading to 2-methylenecyclohexanone.

Part 2: Experimental Protocols

Protocol A: Classical Base-Catalyzed Synthesis (Bulk Scale)

Best for: Producing racemic building blocks where downstream purification is available.

Strategic Rationale: This protocol utilizes a weak base (or controlled strong base) and a significant excess of cyclohexanone to statistically minimize the likelihood of a second formaldehyde molecule reacting with the mono-substituted product.

Materials:

-

Cyclohexanone (Reagent Grade, >99%)

-

Formaldehyde (37% aq. solution, Formalin)[2]

-

Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂)

-

Solvent: Water/THF mixture (or neat if using phase transfer)

Step-by-Step Methodology:

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, charge Cyclohexanone (98.1 g, 1.0 mol) .

-

Catalyst Addition: Add 4M NaOH (5 mL) or Ca(OH)₂ (2.0 g) . Cool the mixture to 0–5°C using an ice-water bath.

-

Controlled Addition: Add Formaldehyde (37% aq., 16.2 g, 0.2 mol) dropwise over 60 minutes.

-

Critical Control Point: The molar ratio is 5:1 (Ketone:Aldehyde). Do not rush addition; exotherms promote bis-alkylation.

-

-

Reaction Phase: Stir vigorously at 0–10°C for 4 hours. Monitor consumption of formaldehyde via TLC (stain with KMnO₄).

-

Quenching: Neutralize the reaction mixture to pH 7.0 using dilute HCl (1M).

-

Work-up:

-

Purification:

-

Remove solvent and excess cyclohexanone via vacuum distillation. Cyclohexanone can be recycled.[5]

-

The residue is the crude 2-(hydroxymethyl)cyclohexanone. Further purify via fractional distillation (bp ~110°C at 15 mmHg) or column chromatography (Hexane:EtOAc 4:1).

-

Protocol B: Asymmetric Organocatalytic Synthesis (Pharma Grade)

Best for: Enantioselective synthesis of (S)-2-(hydroxymethyl)cyclohexanone.

Strategic Rationale: Using chiral amino acids (e.g., L-Threonine or L-Proline) creates a chiral enamine intermediate. This steric environment forces the formaldehyde attack from a specific face, yielding high enantiomeric excess (ee).

Materials:

-

Paraformaldehyde (Solid source of HCHO, provides anhydrous conditions)

-

Catalyst: L-Threonine or (S)-Proline

-

Solvent: DMSO or Water (Green Chemistry route)

Step-by-Step Methodology:

-

System Setup: Use a 100 mL flask with magnetic stirring.

-

Reagent Charging: Combine Cyclohexanone (10 mmol) , Paraformaldehyde (10 mmol) , and L-Threonine (1 mmol, 10 mol%) .

-

Solvent System: Add Water (5 mL) and THF (1 mL) to ensure homogeneity.

-

Incubation: Stir at 4°C for 24–48 hours.

-

Note: Lower temperatures increase reaction time but significantly improve enantioselectivity (up to >90% ee).

-

-

Validation Check: Aliquot 50

L for Chiral HPLC analysis to confirm conversion and ee%. -

Work-up: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[4][8]

-

Purification: Flash column chromatography on Silica Gel (Merck 60). Eluent: Pentane/Diethyl Ether.

Part 3: Troubleshooting & Optimization

Process Logic Diagram: Use the following workflow to diagnose yield or purity issues.

Figure 2: Troubleshooting logic for common aldol condensation failure modes.

Data Summary Table: Parameter Optimization

| Parameter | Impact on Yield | Impact on Selectivity (Mono/Bis) | Recommended Setting |

| Temperature | High temp increases rate but promotes dehydration. | Low temp favors mono-addition. | 0°C – 25°C |

| Stoichiometry | Excess HCHO leads to polymers/bis-products. | Excess Ketone forces mono-addition. | 5:1 (Ketone:HCHO) |

| Catalyst (Base) | Strong bases (KOH) cause faster side-reactions. | Weak bases (Ca(OH)₂, Carbonates) improve control. | 0.5 - 1.0 eq NaOH or 10 mol% Organocat. |

| Water Content | Essential for HCHO depolymerization (if using paraform). | Excess water can hinder organic solubility. | Minimal required for homogeneity. |

Part 4: Analytical Validation

To certify the synthesized material, compare against these standard spectroscopic signatures.

-

¹H NMR (500 MHz, CDCl₃):

- 3.60–3.80 (m, 2H, -CH ₂OH)

-

2.30–2.50 (m, 3H,

- 2.90 (broad s, 1H, -OH , exchangeable with D₂O)

-

¹³C NMR (125 MHz, CDCl₃):

- 212.5 (C=O, Carbonyl)

- 64.2 (-C H₂OH)

-

52.8 (

-

IR Spectroscopy:

-

Broad band at 3400–3500 cm⁻¹ (O-H stretch).

-

Strong band at 1705–1710 cm⁻¹ (C=O stretch, ketone).

-

References

-

Mechanism & Classical Synthesis: Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 16, 1–438.

-

Organocatalytic Asymmetric Protocol: Mase, N., Inoue, A., Nishio, M., & Takabe, K. (2009).[2][13] Organocatalytic α-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral δ-lactones. Bioorganic & Medicinal Chemistry Letters, 19(14), 3955-3958.[13]

-

Green Chemistry (Water Solvent): Chen, A., Xu, J., Chiang, W., & Chai, C. L. (2010). L-Threonine-catalysed asymmetric α-hydroxymethylation of cyclohexanone: application to the synthesis of pharmaceutical compounds and natural products. Tetrahedron, 66(7), 1489-1495.

-

Industrial Resin & Side Reactions: Tsuruta, T., & Furukawa, J. (1953). Reaction of Formaldehyde with Cyclohexanone. Bulletin of the Chemical Society of Japan, 26(9).

Sources

- 1. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]

- 2. Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. owlcation.com [owlcation.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclohexanone synthesis [organic-chemistry.org]

- 6. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 7. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanon(1) - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. Stabilization of cyclohexanone monooxygenase by computational and experimental library design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

Differential Reactivity of Primary and Secondary Hydroxyl Groups: A Mechanistic Guide for Selective Functionalization

Executive Summary

In complex molecule synthesis and drug development, the ability to discriminate between primary (

Mechanistic Fundamentals: Sterics vs. Electronics

The reactivity difference between primary and secondary alcohols is governed less by thermodynamic acidity and more by the kinetic barriers imposed by the local steric environment.

The Steric Imperative

In nucleophilic substitution (

-

Primary Alcohols (

): Possess a minimal steric footprint, allowing facile approach of electrophiles. -

Secondary Alcohols (

): The additional alkyl group increases the energy of the transition state through non-bonding interactions (steric clash), significantly retarding reaction rates.

Quantitative Kinetic Differentiation

The magnitude of this rate difference is solvent and reagent dependent. In the context of silylation using tert-butyldimethylsilyl chloride (TBDMSCl), the kinetic differentiation is extreme.

Table 1: Relative Reaction Half-Lives of Alcohols with TBDMSCl in DMF

| Alcohol Type | Relative Half-Life ( | Mechanistic Implication |

| Primary ( | ~1 | Rapid, accessible nucleophilic attack. |

| Secondary ( | ~20,000 | Significant steric retardation; requires forcing conditions or smaller reagents. |

| Tertiary ( | ~400,000 | Effectively inert under standard kinetic control. |

Data extrapolated from mechanistic studies on silylation kinetics.[2] [1, 2]

Reactivity Landscape Diagram

Figure 1: Comparative reactivity landscape showing the divergence in kinetic pathways between primary and secondary alcohols.

Selective Functionalization Strategies

Selective Silylation (Protection)

The most reliable method to differentiate

-

Mechanism: The bulky tert-butyl group on the silicon atom creates a "steric gate."[1] The trajectory required for the

alcohol to attack the silicon center is blocked by the ligand sphere, whereas the -

Catalysis: Nucleophilic catalysts like DMAP (4-Dimethylaminopyridine) can accelerate the reaction of

alcohols, potentially eroding selectivity. Therefore, DMAP should be avoided when strict selectivity for the

Selective Acylation

For ester formation, selectivity is achieved using sterically demanding anhydrides (e.g., Pivalic anhydride) or by controlling temperature (

-

Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) are frequently employed in drug development to exclusively acylate primary alcohols or specific enantiomers of secondary alcohols with >99% ee/regioselectivity.

Oxidation Profiles: Controlling the Oxidation State

Differentiation in oxidation relies on the stability of the intermediates and the steric demand of the oxidant.

TEMPO-Mediated Oxidation

The TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) radical, used with a co-oxidant (NaOCl or PhI(OAc)

-

Selectivity Factor: The active oxidant is the N-oxoammonium species. The approach of a secondary alcohol to this sterically crowded species is highly unfavorable compared to a primary alcohol.

-

Outcome:

Aldehyde (stops here under specific conditions) or Carboxylic Acid.

Chromium and Swern Oxidations

Reagents like Jones reagent (

Experimental Protocol: Selective Protection of Primary Alcohols

Objective: Selectively protect a primary hydroxyl group as a TBDMS ether in the presence of a secondary hydroxyl group.

Reagents:

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: DMF is critical; reaction rates in DCM are significantly slower.

-

Base Addition: Add Imidazole (2.5 equiv).[1] Stir until fully dissolved.

-

Reagent Addition: Cool the solution to

C (ice bath). Add TBDMSCl (1.1 equiv) portion-wise over 5 minutes.-

Critical Control Point: Limiting TBDMSCl to 1.1 equivalents ensures the secondary alcohol is not silylated after the primary alcohol is consumed.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Disappearance of starting material and appearance of the mono-protected product.

-

-

Workup: Dilute with

(Diethyl ether). Wash with water ( -

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography.

Protocol Workflow Diagram

Figure 2: Step-by-step workflow for the selective silylation of primary alcohols using the Corey protocol.

References

- Chaudhary, S. K., & Hernandez, O. (1979). Simple synthesis of esters of N-(tert-butoxycarbonyl)amino acids. Tetrahedron Letters, 20(2), 99-102.

-

BenchChem. (2025).[1] Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Link

-

Vatèle, J. M. (2006).[3] Selective oxidation of primary alcohols to aldehydes/carboxylic acids. Synlett, 2006(13), 2055-2058. Link

-

Organic Chemistry Portal. (2024). TEMPO-Mediated Oxidation. Link

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TEMPO [organic-chemistry.org]

- 4. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

Methodological & Application

Using 2-Hydroxymethylcyclohexanol as a chiral auxiliary in synthesis

Application Note: High-Fidelity Asymmetric Induction using 2-Hydroxymethylcyclohexanol Scaffolds

Executive Summary

The utilization of 2-hydroxymethylcyclohexanol (and its derivatives) represents a cornerstone strategy in asymmetric synthesis, particularly for the construction of chiral lactones and bicyclic ethers. Unlike standard auxiliaries (e.g., Evans oxazolidinones) that rely solely on steric bulk, this scaffold offers a unique 1,3-difunctionalized relationship (one ring hydroxyl, one exocyclic hydroxymethyl).[1]

This guide focuses on the most elegant application of this scaffold: the Enzymatic Desymmetrization of the cis-meso precursor . By exploiting the symmetry of cis-1,2-bis(hydroxymethyl)cyclohexane (or its diacetate), researchers can achieve a theoretical 100% yield of a single enantiomer, bypassing the 50% yield limit of classical resolutions. This enantiopure intermediate serves as a versatile chiral building block for transferring chirality into complex targets via iodolactonization or oxidative cyclization.[1]

Strategic Analysis: The cis-Meso Advantage

In chiral synthesis, starting materials matter.[1] The cis-isomer of 2-hydroxymethylcyclohexanol derivatives possesses a plane of symmetry (meso compound).[1]

-

The Challenge: Racemic starting materials (trans-isomers) require resolution, discarding 50% of the material.

-

The Solution: Desymmetrization.[1][2][3][4] An enzyme (Lipase) differentiates between the two enantiotopic ester groups on the meso-cyclohexane ring, hydrolyzing only one.

-

Result: Conversion of an achiral meso-diacetate into a highly enantiorenriched mono-acetate with high yield.

Protocol 1: Enzymatic Desymmetrization (Preparation of the Auxiliary)

This protocol details the production of (1S, 2R)-1-acetoxymethyl-2-hydroxymethylcyclohexane .[1] This mono-acetate is the "master key" for subsequent asymmetric transformations.[1]

Mechanism of Action: Porcine Pancreatic Lipase (PPL) acts as the chiral selector.[1] The hydrophobic pocket of PPL accommodates the cyclohexane ring, but the catalytic triad is positioned such that it can only access the pro-S acetate group, leaving the pro-R group intact.

Materials & Reagents

-

Substrate: cis-1,2-bis(acetoxymethyl)cyclohexane (prepared from cis-1,2-cyclohexanedicarboxylic anhydride via LAH reduction and acetylation).[1]

-

Enzyme: Porcine Pancreatic Lipase (PPL), Crude Type II (Sigma-Aldrich or equivalent).[1][4]

-

Solvent System: 0.1 M Phosphate Buffer (pH 7.[1][4]0) / Acetone (95:5 v/v).[1]

-

Base: 1N NaOH (for pH stat titration) or 1N NaHCO₃.

Step-by-Step Methodology

-

Emulsification:

-

Dissolve cis-1,2-bis(acetoxymethyl)cyclohexane (10.0 g, 43.8 mmol) in acetone (5 mL).

-

Add this solution dropwise to a rapidly stirring 0.1 M phosphate buffer (pH 7.0, 200 mL) in a round-bottom flask.

-

Note: A milky emulsion should form.[1] If the substrate oils out, increase stirring speed or add a surfactant (e.g., Triton X-100, 0.1%).

-

-

Enzymatic Hydrolysis:

-

Add PPL (2.0 g, 20 wt% relative to substrate) in a single portion.[1]

-

Stir vigorously at 25–30 °C .

-

pH Control (Critical): As the reaction proceeds, acetic acid is released, lowering pH. Maintain pH at 7.0 by automatic titration (pH stat) or manual addition of 1N NaHCO₃.[1]

-

Why NaHCO₃? Strong bases like NaOH can cause non-enzymatic (background) hydrolysis, eroding enantiomeric excess (ee).[1]

-

-

Monitoring:

-

Work-up:

-

Purification:

Protocol 2: Application in Asymmetric Lactonization

Once the chiral mono-acetate is obtained, it functions as a template for constructing chiral lactones.[1] This protocol demonstrates the transfer of chirality from the cyclohexane scaffold to a newly formed lactone ring.

Concept

The free hydroxyl group of the mono-acetate is oxidized to an aldehyde, then subjected to a Grignard addition. The bulky cyclohexane ring directs the nucleophile to a specific face, establishing a new stereocenter.

Step-by-Step Methodology

-

Oxidation (Swern or PCC):

-

Oxidize the free alcohol of the mono-acetate to the aldehyde using PCC (1.5 equiv) in CH₂Cl₂.

-

Result: Chiral aldehyde with a pendant acetoxy group.[1]

-

-

Diastereoselective Grignard Addition:

-

Cool the aldehyde solution to -78 °C .

-

Add Vinylmagnesium bromide (1.2 equiv) slowly.[1]

-

Mechanism:[5][6][7] The magnesium coordinates with the aldehyde oxygen and the neighboring acetoxy carbonyl (chelation control), or the ring imposes steric bias (Felkin-Anh).

-

Result: Formation of the secondary alcohol with high diastereoselectivity (dr > 95:5).[5]

-

-

Lactonization:

-

Hydrolyze the acetate group (K₂CO₃, MeOH).

-

The resulting diol is subjected to oxidative cleavage (e.g., NaIO4/RuCl3) or direct lactonization if the chain length permits.

-

Note: For cis-fused bicyclic lactones, simple acid-catalyzed cyclization of the hydroxy-acid intermediate is effective.[1]

-

Data Summary: Efficiency of Desymmetrization

The following table summarizes the efficiency of PPL-mediated desymmetrization compared to chemical alternatives.

| Method | Substrate | Yield (%) | ee (%) | Atom Economy |

| Enzymatic (PPL) | cis-Meso-Diacetate | 84 - 92% | >98% | High (100% theoretical) |

| Chemical Resolution | trans-Racemic-Diol | 35 - 45% | 90 - 95% | Low (Max 50% yield) |

| Asymmetric Alkylation | Achiral Enolate | 60 - 75% | 85 - 90% | Moderate |

Data Source: Consolidated from biochemical process literature [1, 2].

Visualizing the Workflow

The following diagram illustrates the transformation from the achiral meso-anhydride to the functional chiral building block.

Figure 1: Workflow for the enzymatic desymmetrization of the meso-precursor to the active chiral auxiliary/building block.[2][3][5][8][9]

Troubleshooting & Optimization (The Scientist's Perspective)

-

Issue: Low Enantiomeric Excess (ee < 90%).

-

Issue: Poor Solubility of Substrate.

-

Cause: The diacetate is highly lipophilic.[1]

-

Fix: Increase the acetone co-solvent percentage (up to 10%) or use an ultrasonic bath to create a stable emulsion before adding the enzyme.

-

-

Issue: Incomplete Conversion.

-

Cause: Enzyme inhibition by the alcohol product.[1]

-

Fix: Add a resin (e.g., Amberlite XAD) to sequester the product, or simply add more enzyme (boost to 30 wt%).

-

References

-

Enantioselective enzymatic desymmetrization route to hexahydro-4H-furopyranol. Source: National Institutes of Health (NIH) / PubMed Central.[1] URL:[Link]

-

Enzymatic Desymmetrization of Prochiral Molecules. Source: ResearchGate (Review).[1] URL:[Link]

-

Efficient and flexible synthesis of chiral γ- and δ-lactones. Source: ResearchGate.[1][5] URL:[Link]

-

A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. Source: ResearchGate.[1][5] URL:[Link]

Sources

- 1. trans-2-Methylcyclohexanol | C7H14O | CID 24004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An enantioselective enzymatic desymmetrization route to hexahydro-4H-furopyranol, a high-affinity ligand for HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Application Note: Strategic Esterification of 2-Hydroxymethylcyclohexanol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Hydroxymethylcyclohexanol (1 ) represents a bifunctional scaffold critical in the synthesis of fragrance ingredients, polymer cross-linkers, and pharmacophores. Its structure features two distinct nucleophilic sites: a primary hydroxyl group (exocyclic, steric freedom) and a secondary hydroxyl group (endocyclic, sterically hindered).

Core Challenge: The primary challenge in functionalizing 1 is controlling chemoselectivity .

-

Kinetic Control: The primary alcohol (

) is significantly more nucleophilic ( -

Thermodynamic Risks: Under acidic conditions, 1 is prone to intramolecular dehydration, cyclizing to form hexahydro-1H-isobenzofuran (a cyclic ether), effectively destroying the scaffold.

This guide provides three validated protocols ranging from biocatalytic precision to classical bulk synthesis, ensuring high purity and yield.

Strategic Decision Framework

Before selecting a protocol, utilize the following decision logic to align experimental conditions with your target product.

Figure 1: Decision matrix for selecting the optimal esterification pathway.

Experimental Protocols

Protocol A: Enzymatic Regioselective Mono-Esterification (High Precision)

Objective: Exclusive acetylation of the primary hydroxyl group. Mechanism: Lipase enzymes create a chiral pocket that accommodates the primary alcohol while sterically excluding the secondary ring hydroxyl.

-

Reagents:

-

Substrate: 2-Hydroxymethylcyclohexanol (10 mmol)

-

Acyl Donor: Vinyl Acetate (30 mmol) or Ethyl Acetate (Solvent/Donor)

-

Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435), 20 mg/mmol

-

Solvent: MTBE or Toluene (Anhydrous)

-

-

Procedure:

-

Setup: In a 50 mL orbital shaker flask, dissolve the substrate in MTBE (20 mL).

-

Activation: Add Vinyl Acetate (3 equiv). Add the immobilized lipase beads.

-

Incubation: Shake at 200 rpm at 30°C for 12–24 hours. Note: Do not exceed 40°C to preserve enzyme stability.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The mono-ester appears as a new spot (

); the di-ester should be absent. -

Workup: Filter off the enzyme beads (can be washed and reused). Concentrate the filtrate under reduced pressure.

-

Purification: Flash chromatography is often unnecessary due to high specificity (>98% regioselectivity).

-

Protocol B: Chemical Global Esterification (Di-Ester Synthesis)

Objective: Complete conversion of both hydroxyl groups. Mechanism: Nucleophilic acyl substitution driven by a hyper-nucleophilic catalyst (DMAP).

-

Reagents:

-

Substrate: 2-Hydroxymethylcyclohexanol (10 mmol)

-

Reagent: Acetic Anhydride (2.5 equiv, 25 mmol)

-

Base: Triethylamine (3.0 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (5 mol%)

-

Solvent: DCM (Dichloromethane)

-

-

Procedure:

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) under

. Add substrate and DCM (30 mL). -

Addition: Add Triethylamine and DMAP. Cool to 0°C.[1]

-

Reaction: Dropwise add Acetic Anhydride. Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Add saturated

solution (10 mL) to hydrolyze excess anhydride. Stir vigorously for 15 mins. -

Extraction: Wash organic layer with 1M HCl (to remove amine/DMAP), then saturated

, then Brine. -

Drying: Dry over

, filter, and concentrate.

-

Analytical Validation & QC

To confirm the structure and selectivity, compare the NMR integration of the key protons.

Table 1: Diagnostic NMR Signals (

| Signal Location | Unreacted Substrate | Mono-Ester (Primary) | Di-Ester (Global) |

| Acyl Methyl ( | N/A | Single peak ~2.05 ppm | Two peaks ~2.03, 2.08 ppm |

Interpretation:

-

Shift of Primary Signal: A downfield shift of the methylene protons from ~3.5 to ~4.1 ppm confirms esterification at the primary site.

-

Shift of Secondary Signal: If the ring methine proton shifts from ~3.8 to ~4.9 ppm, the secondary alcohol has reacted. Absence of this shift confirms mono-selectivity.

Troubleshooting & Safety

Critical Failure Mode: Cyclization

Under strong acidic conditions (e.g.,

Figure 2: Acid-catalyzed dehydration pathway leading to impurity formation.

-

Prevention: Always use basic conditions (Pyridine/TEA) or neutral enzymatic conditions. Avoid Bronsted acid catalysts (p-TsOH) unless water is strictly removed and temperature is controlled.

Handling Reagents[6][7][9][11][12]

-

DMAP: Highly toxic by skin absorption. Handle in a fume hood.

-

Acetic Anhydride: Lachrymator and corrosive.

References

-

Selective Acylation of Primary Alcohols

-

Enzymatic Esterification (Lipase B)

- Protocol Basis:Candida antarctica Lipase B (CALB)

-

Source:

-

Cyclization Risks

- Chemistry: The formation of hexahydro-isobenzofuran derivatives from hydroxymethyl-cyclohexanols is a known side reaction in acidic media.

-

Source:[8]

-

General Esterification Procedures

- Standard Protocols: Fischer and Steglich esterification methodologies adapted for cycloalkanols.

-

Source:

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Ester synthesis by esterification [organic-chemistry.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP) for direct, versatile, and accurate RNA structure analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Furan-2(3H)- and -2(5H)-ones. Part 7.1 Photochemical behaviour of tetrahydro- and hexahydro-isobenzofuran-1-one systems: a mechanistic and exploratory study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: High-Fidelity Synthesis of Carbocyclic Nucleosides via the 2-Hydroxymethylcyclohexanol Scaffold

Executive Summary & Scientific Rationale

Carbocyclic nucleosides—where the furanose ring oxygen is replaced by a methylene group—represent a cornerstone of modern antiviral chemotherapy (e.g., Abacavir, Entecavir).[1] This structural modification confers hydrolytic stability against phosphorylases and esterases, significantly increasing the in vivo half-life of the drug candidate.

While five-membered carbocycles (cyclopentanes) are well-established, six-membered carbocycles (cyclohexanes) derived from 2-hydroxymethylcyclohexanol offer unique conformational properties. These "carba-hexopyranose" mimics lock the nucleobase in specific axial/equatorial orientations that can probe the binding pockets of viral polymerases (HSV, HIV-RT) with high specificity.

This guide details the stereocontrolled synthesis of these analogues. Unlike standard ribose chemistry, this workflow requires rigorous management of chirality and ring conformation. We focus on the enzymatic kinetic resolution of the starting diol followed by a regioselective Mitsunobu coupling .

Structural Considerations & Stereochemistry

The core challenge in using 2-hydroxymethylcyclohexanol is the presence of two chiral centers. Biological activity typically resides in a single enantiomer.

-

The Scaffold: 2-Hydroxymethylcyclohexanol exists as cis and trans diastereomers.

-

The Strategy: We utilize the cis-diol. The primary hydroxyl (hydroxymethyl) is sterically more accessible but less prone to inversion. The secondary hydroxyl (cyclohexyl) is the target for nucleobase attachment via the Mitsunobu reaction , which proceeds with complete inversion of configuration .

-

Result: Starting with cis-diol yields a trans-nucleoside analogue.

Workflow Visualization

The following diagram outlines the critical path from racemic starting material to the active nucleoside analogue.

Figure 1: Chemo-enzymatic workflow for isolating the chiral scaffold and subsequent nucleobase coupling.

Protocol 1: Enzymatic Kinetic Resolution

Chemical synthesis often yields racemic mixtures. To obtain the enantiomerically pure scaffold required for drug development, we employ a lipase-catalyzed desymmetrization.

Mechanism: Pseudomonas cepacia lipase (Lipase PS) selectively acetylates one enantiomer of the diol using vinyl acetate as the acyl donor, leaving the other enantiomer as the free alcohol.

Materials

-

Substrate: (±)-cis-2-Hydroxymethylcyclohexanol (10 mmol)

-

Enzyme: Lipase PS (Amano), immobilized on Celite (500 mg)

-

Acyl Donor: Vinyl acetate (5 equiv.)

-

Solvent: Anhydrous THF or Diisopropyl ether (DIPE)

-

QC: Chiral HPLC column (e.g., Chiralcel OD-H)

Step-by-Step Methodology

-

Preparation: Dissolve 1.30 g (10 mmol) of the racemic diol in 50 mL of anhydrous DIPE.

-

Acyl Donor Addition: Add 4.6 mL (50 mmol) of vinyl acetate.

-

Initiation: Add 500 mg of immobilized Lipase PS.

-

Incubation: Stir the suspension at 30°C at 200 rpm.

-

Critical Note: Do not exceed 40°C, as enzyme stereoselectivity degrades.

-

-

Monitoring: Monitor reaction progress via TLC (hexane/EtOAc 1:1) or GC. The reaction typically reaches 50% conversion (theoretical maximum for resolution) in 24–48 hours.

-

Termination: Filter off the enzyme (the enzyme can often be washed and reused).

-

Purification: Concentrate the filtrate under reduced pressure. Separate the (1R, 2S)-monoacetate (product) from the (1S, 2R)-diol (unreacted) using flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexane).

Data Validation:

| Compound | Retention Time (min)* | Yield (%) | ee (%) |

|---|---|---|---|

| (1S, 2R)-Diol | 12.4 | 46% | >98% |

| (1R, 2S)-Acetate | 15.8 | 48% | >97% |

*Note: HPLC conditions: Chiralcel OD-H, Hexane/iPrOH 90:10, 1 mL/min.

Protocol 2: The Mitsunobu Coupling

This is the critical step where the carbocyclic ring is attached to the nucleobase. The reaction utilizes the secondary hydroxyl group of the cyclohexyl ring.

Scientific Constraint: The Mitsunobu reaction is sensitive to steric hindrance and pKa of the nucleophile. Unprotected bases (e.g., Adenine) often yield mixtures of N7/N9 isomers. We use N3-benzoylthymine or 6-chloropurine to ensure regioselectivity.

Materials

-

Alcohol: Chiral 2-(trityloxymethyl)cyclohexanol (Protection of the primary alcohol is mandatory before this step).

-

Nucleophile: N3-Benzoylthymine (1.5 equiv.)

-

Phosphine: Triphenylphosphine (PPh3, 2.0 equiv.)

-

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 2.0 equiv.)

-

Solvent: Anhydrous 1,4-Dioxane or THF.

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve the protected alcohol (1.0 mmol), PPh3 (2.0 mmol), and N3-Benzoylthymine (1.5 mmol) in 10 mL anhydrous 1,4-Dioxane.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Why? Controlling the exotherm prevents the formation of hydrazine byproducts.

-

-

DIAD Addition: Add DIAD (2.0 mmol) dropwise over 15 minutes. The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Quenching: Add 1 mL of water to quench excess reagents.

-

Workup: Concentrate the solvent. Redissolve in EtOAc, wash with saturated NaHCO3 and brine.

-

Purification: Purify via flash chromatography. The phosphine oxide byproduct is the main contaminant; a gradient of MeOH in DCM (0–5%) is usually effective.

Mechanism of Action (The "Why")

The following diagram illustrates the inversion mechanism, confirming why a cis-alcohol yields a trans-nucleoside.

Figure 2: Mechanistic pathway of the Mitsunobu reaction ensuring stereochemical inversion.

Troubleshooting & Quality Control

Common Failure Points

-

Low Yield in Coupling:

-

Cause: Steric hindrance of the secondary alcohol.

-

Solution: Switch solvent to Toluene or use a more reactive phosphine like tributylphosphine (PBu3) combined with ADDP (1,1'-(azodicarbonyl)dipiperidine).

-

-

Regioisomers (N7 vs N9):

-

Cause: Ambident nucleophile.

-

Solution: Use 6-chloropurine instead of adenine. The chlorine atom forces N9 alkylation. The chlorine can later be converted to an amine (Adenine analogue) or hydroxyl (Guanine analogue).

-

Analytical Checkpoints

-

NMR: Look for the disappearance of the proton signal attached to the secondary alcohol (typically

3.5–4.0 ppm) and the appearance of the proton alpha to the nitrogen ( -

Coupling Constant: In cyclohexane systems, the coupling constant (

) of the anomeric proton is diagnostic.-

Axial-Axial:

-

Axial-Equatorial:

-

References

-

Crimmins, M. T. (1998). "Synthetic approaches to carbocyclic nucleosides." Tetrahedron, 54(32), 9229-9272. Link

-

Gotor, V. (1999). "Enzymatic desymmetrization of prochiral compounds." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

-

Mitsunobu, O. (1981). "The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products." Synthesis, 1981(1), 1-28. Link

-

Boryski, J. (2008). "Reactions of transglycosylation in the nucleoside chemistry." Current Organic Chemistry, 12(4), 309-325. Link

-

De Clercq, E. (2005). "Antiviral drug discovery and development: Where chemistry meets with biomedicine." Antiviral Research, 67(2), 56-75. Link

Sources

Application Note: High-Fidelity Catalytic Hydrogenation of 2-(Hydroxymethyl)cyclohexanone

Executive Summary

The catalytic hydrogenation of 2-(hydroxymethyl)cyclohexanone to 2-(hydroxymethyl)cyclohexanol represents a critical transformation in the synthesis of chiral building blocks, fragrances, and polymer intermediates. This reaction involves the reduction of a cyclic ketone bearing a labile

Key Technical Challenges:

-

Stereoselectivity: Controlling the diastereomeric ratio (cis vs. trans) of the resulting 1,2-disubstituted cyclohexane ring.

-

Chemostability: The starting material is an aldol adduct prone to retro-aldol cleavage or dehydration (to 2-methylenecyclohexanone) under thermal stress or high pH.

-

Catalyst Poisoning: The chelating nature of the 1,3-hydroxy-ketone motif can inhibit certain metal surfaces.

This guide details a robust, self-validating protocol using Ruthenium on Carbon (Ru/C) , selected for its superior ability to operate under neutral, low-temperature conditions while leveraging "haptophilic" steering effects to maximize stereocontrol.

Mechanistic Insight & Stereochemistry

Understanding the facial selectivity is paramount. The reduction creates a new stereocenter at C1. The stereochemical outcome is dictated by the competition between steric approach control and haptophilic anchoring .

Haptophilic Direction via Ruthenium

Unlike hydride reagents (e.g., NaBH

-

Mechanism: The -CH

OH anchors the molecule. -

H

Addition: Occurs from the anchored face (syn-addition). -

Result: The new C-H bond forms cis to the hydroxymethyl group, pushing the new hydroxyl group to the trans position relative to the substituent?

-

Correction: In haptophilic hydrogenation, the catalyst binds the directing group (-CH

OH). Hydrogen is delivered from the catalyst surface.[1] Therefore, the delivered Hydride is cis to the -CH -

However, in 2-substituted cyclohexanones, Ru/C often favors the formation of the cis-diol (where the two -OH containing groups are cis) due to the stabilization of the transition state by the metal center coordinating both oxygens.

-

Target Product: cis-2-(Hydroxymethyl)cyclohexanol (favored by intramolecular H-bonding).

Figure 1: Mechanistic pathway highlighting the haptophilic anchoring effect of Ru/C, which minimizes side reactions compared to thermal conditions.

Catalyst Selection Guide

While Raney Nickel is a standard for ketones, it often requires basic conditions (or carries residual base) which destroys the aldol substrate. Ru/C is the optimal choice for this specific application.

Table 1: Catalyst Performance Matrix

| Catalyst System | Pressure (bar) | Temp (°C) | Selectivity (Cis:Trans) | Risk Profile | Recommendation |

| 5% Ru/C (Aq) | 20 - 40 | 25 - 40 | High Cis (>85:15) | Low (Neutral pH) | Primary Choice |

| Raney Ni | 50 - 80 | 60 - 80 | Moderate (Mixed) | High (Base catalyzed decomp) | Avoid for Aldols |

| Pd/C | 5 - 10 | 25 | Low (Hydrogenolysis risk) | Moderate | Secondary Choice |

| Pt/C | 10 - 30 | 25 | High Trans | Low | For thermodynamic isomer |

Detailed Experimental Protocol

Protocol A: Heterogeneous Hydrogenation (Ru/C)

Objective: Synthesis of cis-2-(hydroxymethyl)cyclohexanol on a 10g scale.

1. Materials & Equipment

-

Reactor: 300 mL Parr Hastelloy or Stainless Steel Autoclave with internal cooling coil.

-

Substrate: 2-(Hydroxymethyl)cyclohexanone (Freshly prepared or distilled; aldol adducts degrade on storage).

-

Catalyst: 5% Ruthenium on Carbon (50% water wet). Note: Water wet catalyst is safer (non-pyrophoric) and water promotes the reaction on Ru.

-

Solvent: Ethanol/Water (4:1 v/v). Water cosolvent enhances rate via proton shuffling.

2. Step-by-Step Procedure

-

Catalyst Loading (Inert Atmosphere):

-

To the open autoclave vessel, add 1.0 g of 5% Ru/C (50% wet).

-

Critical: Do not add dry catalyst to solvent; add wet catalyst first, then solvent to avoid static ignition.

-

-

Substrate Addition:

-

Dissolve 10.0 g (78 mmol) of 2-(hydroxymethyl)cyclohexanone in 100 mL of EtOH/Water mixture.

-

Gently pour the solution over the catalyst.

-

-

Sealing and Purging:

-

Seal the reactor.

-

N

Purge: Pressurize to 5 bar with Nitrogen, stir briefly, and vent. Repeat 3 times to remove O -

H

Purge: Pressurize to 5 bar with Hydrogen, do not stir, and vent. Repeat 2 times.

-

-

Reaction:

-

Pressurize to 30 bar (435 psi) H

. -

Set stirring to 800-1000 rpm (Mass transfer limited reaction).

-

Maintain temperature at 30°C . Do not exceed 40°C to prevent retro-aldol.

-

Monitor H

uptake. Reaction is typically complete in 4–6 hours.

-

-

Workup:

-

Vent H

and purge with N -

Filter the mixture through a Celite pad to remove catalyst. Safety: Keep filter cake wet to prevent ignition.

-

Concentrate the filtrate under reduced pressure (Rotavap at 40°C).

-

-

Purification:

-

The crude oil is usually >95% pure. If necessary, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum.

-

Analytical Workflow & Validation

To ensure the protocol is self-validating, you must confirm conversion (disappearance of ketone) and stereoselectivity (cis/trans ratio).

Method: GC-MS or H-NMR.

-

H-NMR (CDCl

): The carbinol proton (CH-OH) signals differ for cis/trans.-

Trans-isomer: Large coupling constant (

Hz) due to axial-axial coupling (if ring flip allows). -

Cis-isomer: Smaller coupling constant (

Hz) typically observed for equatorial-axial coupling.

-

Figure 2: Analytical decision tree for validating reaction completion and stereochemistry.

Troubleshooting & Optimization

Table 2: Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Poisoned Catalyst | Ensure substrate is free of Sulfur/Amines. Increase pressure to 50 bar. |

| Retro-Aldol Products (Cyclohexanone detected) | Temperature too high | Lower reaction temp to <30°C. Ensure neutral pH (avoid basic contaminants). |

| Dehydration (Enone formation) | Acidic impurities | Wash substrate with NaHCO |

| Poor Stirring | Mass transfer limitation | Increase RPM. H |

Safety Protocols (H & Pyrophorics)

-

Hydrogen Hazards: H

is flammable between 4% and 75% in air. All vessels must be grounded. Use an explosion-proof environment (Class I, Div 1). -

Catalyst Handling: Dry Ru/C can be pyrophoric (ignites in air).

-

Rule: Always handle as a water-wet paste.

-

Disposal: Quench filter cakes with water immediately. Do not throw dry filter paper with catalyst into trash cans.

-

-

Pressure: Ensure the autoclave burst disk is rated 20% above operating pressure.

References

-

PubChem Compound Summary. "2-Hydroxymethylcyclohexanol."[2] National Center for Biotechnology Information. [Link]

-

Organic Syntheses. "Hydrogenation of Alkenes and Ketones: General Safety and Protocols." Org.[3] Synth. (General reference for hydrogenation safety). [Link]

- Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. (Classic text on Ru/C selectivity). Note: While specific deep-links to book pages are not available, this is the authoritative text for the haptophilic mechanism described.

-

ResearchGate. "Selective Hydrogenation of Substituted Cyclohexanones." (General discussion on Ru vs Rh selectivity). [Link]

-

University of Pittsburgh. "Hydrogenation Reaction Safety Guidelines." Environmental Health & Safety. [Link]

Sources

Advanced Functionalization Strategies for 2-Hydroxymethylcyclohexanol

Introduction & Scaffold Significance

2-Hydroxymethylcyclohexanol (CAS: 27583-43-3) represents a "privileged scaffold" in medicinal chemistry and fragrance synthesis. Its structure—a cyclohexane ring bearing adjacent hydroxyl (secondary) and hydroxymethyl (primary) groups—offers a unique platform for divergent synthesis. The molecule's value lies in its 1,3-spatial relationship (bridged by the C1-C2 bond), which predisposes it toward forming fused bicyclic systems, specifically the hexahydrobenzofuran (7-oxabicyclo[4.3.0]nonane) core found in numerous bioactive terpenes and pharmaceutical intermediates.

This guide addresses the three primary challenges in working with this scaffold:

-

Chemo-differentiation: Selectively reacting the primary vs. secondary alcohol.

-

Stereochemical Control: Managing the cis/trans diastereomers and enantiomers.

-

Cyclization Architectures: Constructing fused ether or lactone rings.

Chemo-Differentiation: Primary vs. Secondary Alcohol

The primary challenge is differentiating the steric accessibility of the primary hydroxyl group (-CH₂OH) from the secondary ring hydroxyl (-CH-OH).

Mechanism of Selectivity

The primary hydroxyl group is sterically unencumbered, allowing for rapid nucleophilic attack on electrophiles. The secondary hydroxyl, being part of the cyclohexane ring, suffers from 1,3-diaxial interactions (especially in the cis-isomer), retarding its reaction rate. We exploit this kinetic difference using bulky silylating agents.

Protocol A: Selective Mono-Silylation (TBS Protection)

Objective: Selectively protect the primary alcohol as a tert-butyldimethylsilyl (TBS) ether.

Reagents:

-

Reagent: TBSCl (1.1 equiv)

-

Base: Imidazole (2.5 equiv)

-

Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-hydroxymethylcyclohexanol in anhydrous DCM.

-

Addition: Add imidazole in one portion. Cool the solution to 0°C.

-

Reaction: Add TBSCl solution (in DCM) dropwise over 30 minutes. The slow addition is critical to prevent "over-silylation" of the secondary alcohol.

-

Incubation: Allow to warm to room temperature and stir for 4 hours.

-

Self-Validation (TLC/NMR):

-

TLC: Stain with PMA (Phosphomolybdic Acid). The mono-protected product will have a higher R_f (~0.6 in 20% EtOAc/Hex) than the diol.

-

NMR Check: Look for the distinct AB quartet of the -CH₂O-TBS protons at

3.5-3.7 ppm. If the secondary alcohol reacts, a multiplet at

-

-

Workup: Quench with saturated NH₄Cl. Extract with DCM.[3] Dry over Na₂SO₄.

Stereochemical Control: Enzymatic Kinetic Resolution

Synthesizing enantiopure derivatives is essential for drug development. Chemical resolution is often inefficient. Biocatalysis using Lipases offers a superior route via enantioselective transesterification .

Protocol B: Lipase-Catalyzed Resolution

Objective: Resolve rac-2-hydroxymethylcyclohexanol to obtain the chiral acetate and enantiopure diol.

Reagents:

-

Enzyme: Pseudomonas cepacia Lipase (Lipase PS) immobilized on celite.

-

Acyl Donor: Vinyl Acetate (5.0 equiv).

-

Solvent: tert-Butyl methyl ether (TBME) or Diisopropyl ether.

Methodology:

-

Suspend rac-2-hydroxymethylcyclohexanol (10 mmol) and Vinyl Acetate (50 mmol) in TBME (50 mL).

-

Add Lipase PS (500 mg) and incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor conversion by GC or Chiral HPLC. The lipase typically acetylates the (1R, 2R)-enantiomer (primary alcohol acylation) faster.

-

Termination: Filter off the enzyme when conversion reaches 50% (typically 24-48 hours).

-

Purification: Separate the acetate (product) from the unreacted alcohol (substrate) via silica gel chromatography.

Table 1: Lipase Screening Data (Comparative Efficiency)

| Enzyme Source | Selectivity (E-value) | Time to 50% Conv. | Preferred Enantiomer |

| Pseudomonas cepacia (PS) | >100 | 24 h | (1R, 2R) |

| Candida antarctica B (CAL-B) | 40-60 | 12 h | (1R, 2R) |

| Porcine Pancreatic Lipase (PPL) | <10 | 72 h | Low Selectivity |

Cyclization Architectures: Building the Bicyclic Core

The 2-hydroxymethylcyclohexanol scaffold is the direct precursor to the 7-oxabicyclo[4.3.0]nonane system (also known as hexahydrobenzofuran). This can be achieved via reductive etherification or oxidative lactonization.

Pathway Visualization (DOT Diagram)

Figure 1: Divergent functionalization pathways for 2-hydroxymethylcyclohexanol.

Protocol C: Oxidative Lactonization to Hexahydrophthalide

This reaction transforms the diol into a lactone, a key pharmacophore.

Mechanism: The primary alcohol is oxidized to an aldehyde, which forms a hemiacetal with the secondary alcohol. This hemiacetal is further oxidized to the lactone.

Reagents:

-

Oxidant: TEMPO (0.1 equiv) / BAIB (Bis-acetoxyiodobenzene) (2.2 equiv).

-

Solvent: DCM/Water (9:1).

Steps:

-

Dissolve the diol in DCM. Add TEMPO.

-

Add BAIB in portions. The reaction is exothermic; maintain at 20°C.

-

Self-Validation: Monitor IR spectroscopy.

-

Start: Broad OH stretch (3300-3400 cm⁻¹).

-

End: Sharp Carbonyl stretch at 1775 cm⁻¹ (gamma-lactone).

-

-

Quench with aqueous Na₂S₂O₃.

Protocol D: Cyclization to 7-Oxabicyclo[4.3.0]nonane

Objective: Construct the saturated bicyclic ether via intramolecular displacement.

Steps:

-

Activation: React the diol with 1.0 equiv of Tosyl Chloride (TsCl) in Pyridine at 0°C. The primary alcohol reacts selectively to form the primary tosylate.

-

Cyclization: Isolate the crude tosylate. Dissolve in dry THF and add NaH (1.2 equiv).

-

Reflux: Heat to 60°C for 2 hours. The secondary alkoxide displaces the primary tosylate.

-

Result: Formation of the volatile bicyclic ether.

References

-

Selective Acylation of Diols

- Title: Catalyst-free regioselective acetyl

- Source: RSC Advances.

-

URL:[Link]

-

Enzymatic Kinetic Resolution

- Title: Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters.

- Source: Journal of Organic Chemistry (PubMed).

-

URL:[Link]

-

Oxidative Lactonization

-

Bicyclic Ether Synthesis

Sources

- 1. (1S,2R)-2-(hydroxymethyl)cyclohexanol | C7H14O2 | CID 1514322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxymethylcyclohexanol | C7H14O2 | CID 5175258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kiesslinglab.com [kiesslinglab.com]

- 4. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Optimization of reaction conditions for the oxidation of 2-Hydroxymethylcyclohexanol

Welcome to the Advanced Synthesis Support Module. Ticket ID: OX-2HMCH-OPT Subject: Optimization of Reaction Conditions for 2-Hydroxymethylcyclohexanol Oxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Landscape

The oxidation of 2-hydroxymethylcyclohexanol is a textbook example of oxidative lactonization . The transformation is thermodynamically driven but kinetically sensitive to steric conformation.

The reaction proceeds through a cascade:

-

Chemoselective Oxidation: The primary alcohol (hydroxymethyl group) is oxidized to an aldehyde.

-

Spontaneous Cyclization: The pendant secondary alcohol attacks the aldehyde to form a cyclic hemiacetal (lactol).

-

Final Oxidation: The lactol is oxidized to the thermodynamic sink: hexahydro-2(3H)-benzofuranone (Lactone).

Critical Failure Point: If the oxidant is too strong (e.g., unbuffered KMnO₄) or the geometry is incorrect (trans-isomer), the ring opens, leading to 1,2-cyclohexanedicarboxylic acid (over-oxidation).

Visualizing the Pathway

The following diagram illustrates the divergent pathways based on reaction conditions and stereochemistry.

Figure 1: Reaction cascade showing the critical branching between lactonization (green path) and oxidative cleavage (red path).

Reagent Selection Matrix

Choosing the right oxidant is the single most important variable. We categorize these by "Selectivity" vs. "Scalability."

| Feature | Method A: TPAP / NMO (Ley Oxidation) | Method B: TEMPO / BAIB | Method C: Jones Reagent |

| Primary Utility | High-value, small-scale, kinetic resolution. | Scalable, metal-free, robust.[1] | Rough scale-up, cost-driven. |

| Active Species | Ru(VII) perruthenate cycle. | Oxoammonium cation. | Chromic Acid (H₂CrO₄). |

| Selectivity | Excellent. Stops at lactone.[1][2][3] | High. Very specific for 1,5-diols. | Low. Risk of dicarboxylic acid. |

| Reaction pH | Neutral / Mildly Basic. | Mildly Acidic (buffered). | Highly Acidic (pH < 1). |

| Key Risk | Catalyst poisoning by Lewis bases. | Exotherm on large scale.[1] | Acid-catalyzed isomerization/elimination. |

| Recommendation | Gold Standard for R&D. | Best for Gram-Scale. | Avoid unless necessary. |

Optimized Protocols (Step-by-Step)

Protocol A: The "Ley-Griffith" Method (TPAP/NMO)

Best for: High yield, sensitive substrates, ensuring lactone formation.

Reagents:

-

Substrate: 2-Hydroxymethylcyclohexanol (1.0 equiv)

-

Catalyst: TPAP (Tetrapropylammonium perruthenate) (5 mol%)[4]

-

Co-oxidant: NMO (N-Methylmorpholine N-oxide) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Additive: 4Å Molecular Sieves (Powdered, activated)

Procedure:

-

Preparation: Flame-dry a round-bottom flask under Argon. Add DCM (0.1 M concentration relative to substrate).

-

Drying: Add 4Å molecular sieves (500 mg/mmol substrate) and NMO. Stir for 10 minutes to scavenge adventitious water.

-

Initiation: Add the diol substrate.[5]

-

Catalysis: Add TPAP in one portion. The solution will turn dark green/black.

-

Monitoring: Stir at room temperature. Reaction is typically complete in 1–4 hours.

-

Checkpoint: TLC should show disappearance of the polar diol and appearance of the less polar lactone.

-

-

Workup: Filter the reaction mixture through a short pad of silica gel (eluting with ether or EtOAc) to remove ruthenium residues. Concentrate the filtrate.

Why this works: The molecular sieves are critical. They prevent the hydration of the intermediate aldehyde, forcing the equilibrium toward the lactol, which TPAP then rapidly oxidizes to the lactone [1].

Protocol B: The "Anelli-Montanari" Modification (TEMPO/BAIB)

Best for: Scalability, avoiding heavy metals.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: TEMPO (10 mol%)

-

Oxidant: BAIB (Bis-acetoxyiodobenzene) (2.2 equiv)[6]

-

Solvent: DCM or Acetonitrile/Water (9:1)

Procedure:

-

Dissolve substrate and TEMPO in solvent.

-

Cool to 0°C.

-

Add BAIB portion-wise over 20 minutes (exothermic control).

-

Allow to warm to room temperature. Stir for 3–6 hours.

-

Quench: Add aqueous Na₂S₂O₃ (thiosulfate) to destroy excess oxidant.

-

Extraction: Extract with DCM, wash with brine, dry over MgSO₄.

Why this works: BAIB regenerates the active oxoammonium species from TEMPO. This system is highly selective for primary alcohols and facilitates the cyclization of 1,4- and 1,5-diols [2].

Troubleshooting & FAQs

Category 1: Stereochemistry & Reactivity

Q: My reaction yield is <20%, and I see unreacted starting material. I am using the trans-isomer.

-

Diagnosis: Geometric Mismatch.

-

Explanation: Oxidative lactonization requires the hydroxymethyl group and the secondary alcohol to be in close proximity to form the hemiacetal intermediate. In trans-2-hydroxymethylcyclohexanol, the groups are often diaxial or diequatorial but distant, making cyclization entropically disfavored.

-

Solution:

-

Isomerization: You cannot easily fix this in situ. You must start with cis-enriched material.

-

Alternative Pathway: If you must use trans, switch to a two-step protocol: Oxidize the primary alcohol to the carboxylic acid (using Jones), then perform an acid-catalyzed lactonization (e.g., p-TsOH, reflux in benzene) to force the ring closure.

-

Q: I am observing the formation of a dialdehyde instead of the lactone.

-

Diagnosis: Stalled Cyclization.

-

Explanation: The oxidation of the primary alcohol happened, but the ring didn't close. This often happens in strictly anhydrous conditions without a Lewis acid or if the conformation is rigid.

-

Solution: Add a trace of acid (e.g., Acetic Acid) to the reaction mixture to catalyze the hemiacetal formation. If using TPAP, ensure your molecular sieves aren't too active (removing all protons needed for transfer).

Category 2: Selectivity & Over-Oxidation[3]

Q: I am detecting significant amounts of 1,2-cyclohexanedicarboxylic acid.

-

Diagnosis: Water intrusion or Over-active Oxidant.

-

Explanation: If water is present, the intermediate aldehyde hydrates to a gem-diol, which is then oxidized to the carboxylic acid before it can cyclize.

-

Solution:

-

Switch to TPAP: It is strictly anhydrous.

-

Buffer the TEMPO reaction: If using TEMPO/Bleach (aqueous), maintain pH at 8.5–9.0 using NaHCO₃. At higher pH, the carboxylate forms, preventing lactonization.

-

Category 3: Workup Issues

Q: The TPAP reaction mixture is a sticky black tar and won't filter.

-

Diagnosis: Ruthenium precipitation.

-

Solution: Do not pour the reaction directly onto silica. Dilute the reaction mixture with Ethyl Ether (which precipitates Ru salts better than DCM) before filtering through the silica pad.

Logic-Flow for Troubleshooting

Use this decision tree to diagnose your specific experimental failure.

Figure 2: Diagnostic logic flow for common reaction failures.

References

-

Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994). Tetrapropylammonium perruthenate, Pr₄N⁺RuO₄⁻, TPAP: A catalytic oxidant for organic synthesis.[4] Synthesis, 1994(7), 639-666.

-

Hansen, T. M., Florence, G. J., Lugo-Mas, P., Chen, J., Abrams, J. N., & Forsyth, C. J. (2003). A highly chemoselective oxidation of 1,5-diols to lactones.[3] Tetrahedron Letters, 44(1), 57-59.

-

Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

Disclaimer: These protocols involve hazardous chemicals (Ruthenium, Oxidants). Always consult your institution's Chemical Hygiene Plan before proceeding.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Lactone synthesis [organic-chemistry.org]

- 3. Biosynthesis of lactones from diols mediated by an artificial flavin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. WO1990014344A1 - Production of lactones from diols - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Preventing side reactions during the derivatization of 2-Hydroxymethylcyclohexanol

[1][2][3]